molecular formula C13H10FNO2 B8371667 6-(3-Fluorobenzyl)picolinic acid

6-(3-Fluorobenzyl)picolinic acid

Cat. No.: B8371667
M. Wt: 231.22 g/mol
InChI Key: OWDFWYDMMVAMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluorobenzyl)picolinic acid is a derivative of picolinic acid, a pyridinecarboxylic acid with a benzyl group substituted at the 6-position of the pyridine ring and a fluorine atom at the meta position of the benzyl moiety. Picolinic acid derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., metallo-β-lactamases) and bioactive agents due to their chelating and electronic properties .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

6-[(3-fluorophenyl)methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c14-10-4-1-3-9(7-10)8-11-5-2-6-12(15-11)13(16)17/h1-7H,8H2,(H,16,17)

InChI Key

OWDFWYDMMVAMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NC(=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituent position and type significantly influence the physicochemical and biological properties of picolinic acid derivatives. Key analogs include:

Table 1: Structural Analogs of 6-(3-Fluorobenzyl)picolinic Acid
Compound Name Substituent Position/Group Similarity Score* Key Properties/Data Source
5-(3-Fluorophenyl)picolinic acid 5-position, 3-fluorophenyl 0.76 Lower polarity due to phenyl vs. benzyl
6-(4-Fluorophenyl)picolinic acid 6-position, 4-fluorophenyl 0.79 Higher similarity; potential enhanced bioactivity
6-Fluoroquinoline-2-carboxylic acid Fluorine on quinoline scaffold 0.91 Rigid scaffold; altered electronic effects
6-(Trifluoromethyl)picolinic acid 6-position, CF3 group 0.75 Strong electron-withdrawing effects

*Similarity scores based on structural alignment algorithms (e.g., Tanimoto index).

  • Substituent Position : The 6-position substitution (as in 6-(4-Fluorophenyl)picolinic acid) is critical for binding to metallo-β-lactamases, as shown in studies on NDM-1 inhibitors . A benzyl group at this position (as in this compound) may enhance lipophilicity and membrane permeability compared to phenyl-substituted analogs.

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